molecular formula C12H14O3 B14761622 Methyl 2-(cyclopropylmethoxy)benzoate CAS No. 25755-06-0

Methyl 2-(cyclopropylmethoxy)benzoate

Cat. No.: B14761622
CAS No.: 25755-06-0
M. Wt: 206.24 g/mol
InChI Key: NWAJIZXDHCRFDA-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylmethoxy)benzoate is an organic compound with the molecular formula C12H14O3 It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the hydroxyl group is replaced by a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyclopropylmethoxy)benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with cyclopropylmethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(cyclopropylmethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of nitro, halogen, or alkyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and alkyl halides for alkylation are commonly employed.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro, halogen, or alkyl derivatives of the original compound.

Scientific Research Applications

Methyl 2-(cyclopropylmethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylmethoxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various enzymes and receptors in biological systems. The cyclopropylmethoxy group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Methyl 2-(cyclopropylmethoxy)benzoate can be compared with other similar compounds such as:

    Methyl benzoate: A simpler ester of benzoic acid with a methyl group.

    Ethyl benzoate: An ester of benzoic acid with an ethyl group.

    Propyl benzoate: An ester of benzoic acid with a propyl group.

Uniqueness: The presence of the cyclopropylmethoxy group in this compound makes it unique compared to other benzoate esters. This group can impart different chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

25755-06-0

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-(cyclopropylmethoxy)benzoate

InChI

InChI=1S/C12H14O3/c1-14-12(13)10-4-2-3-5-11(10)15-8-9-6-7-9/h2-5,9H,6-8H2,1H3

InChI Key

NWAJIZXDHCRFDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC2CC2

Origin of Product

United States

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